
(3-Methyloxetan-3-yl)methanol;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methyloxetan-3-yl)methanol;nitric acid is a compound with the CAS number 84051-81-0. It is a combination of (3-Methyloxetan-3-yl)methanol and nitric acid, which are both significant in various chemical processes. This compound is known for its unique structure and properties, making it valuable in different scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyloxetan-3-yl)methanol typically involves the reaction of oxetane derivatives with methanol under controlled conditions. The addition of nitric acid to this compound can be achieved through nitration reactions, where nitric acid acts as a nitrating agent. The reaction conditions often include maintaining a low temperature and using a solvent like sulfuric acid to facilitate the nitration process .
Industrial Production Methods
Industrial production of (3-Methyloxetan-3-yl)methanol;nitric acid involves large-scale nitration processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
(3-Methyloxetan-3-yl)methanol;nitric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, amino-substituted compounds, and other functionalized derivatives .
Scientific Research Applications
(3-Methyloxetan-3-yl)methanol;nitric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Methyloxetan-3-yl)methanol;nitric acid involves its interaction with molecular targets through nitration and oxidation processes. The nitro group can participate in various biochemical pathways, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in changes in cellular functions and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(3-Methyloxetan-3-yl)methanol: This compound is similar but lacks the nitro group, making it less reactive in certain chemical reactions.
Nitromethane: A simple nitro compound that shares the nitro functional group but has a different structural framework.
Oxetane derivatives: Various oxetane derivatives with different substituents can be compared to highlight the unique properties of (3-Methyloxetan-3-yl)methanol;nitric acid.
Properties
CAS No. |
84051-81-0 |
|---|---|
Molecular Formula |
C5H11NO5 |
Molecular Weight |
165.14 g/mol |
IUPAC Name |
(3-methyloxetan-3-yl)methanol;nitric acid |
InChI |
InChI=1S/C5H10O2.HNO3/c1-5(2-6)3-7-4-5;2-1(3)4/h6H,2-4H2,1H3;(H,2,3,4) |
InChI Key |
RHPCGMUWYDDVCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)CO.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide](/img/structure/B14125722.png)
![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea](/img/structure/B14125728.png)
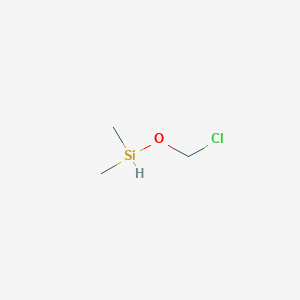
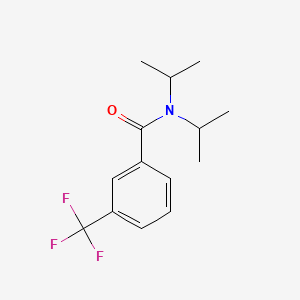
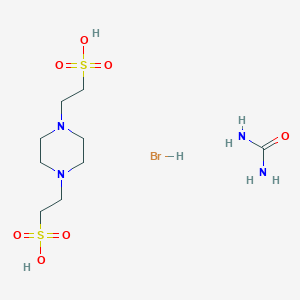
![7-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14125752.png)
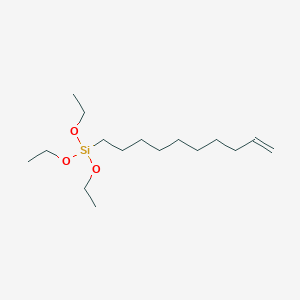
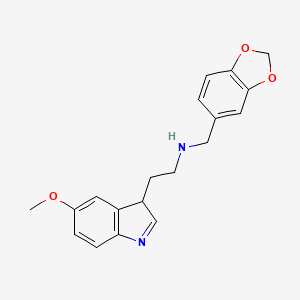

![N-benzyl-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B14125777.png)


![N-benzyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125811.png)
![4-[(5E)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B14125812.png)
